3-(4-Tert-butylcyclohexyl)propanal
Description
3-(4-tert-butylcyclohexyl)propanal is an organic compound featuring a propanal group attached to a cyclohexane (B81311) ring, which is itself substituted at the 4-position with a bulky tert-butyl group. While specific research literature on this exact molecule is specialized, its chemical identity is firmly rooted in well-established principles of organic chemistry. Its structure allows for a detailed study of how a conformationally-locked alicyclic ring influences the reactivity of a flexible aldehyde side-chain. The compound is a clear example of an alicyclic aldehyde, a class of molecules with significant applications. lookchem.com
A constitutional isomer, 3-(3-tert-butylcyclohexyl)propanal, has been synthesized and characterized, providing insight into the properties of this class of compounds. google.com The synthesis involved the hydrogenation of 3-(3-tert-butylphenyl)propanal followed by hydrolysis of an acetal (B89532) protecting group. google.com The resulting oil was described as having an aldehydic, floral, and green odor profile, highlighting potential applications in the fragrance industry. google.com Such compounds are also investigated for other properties; for instance, 3-(3-tert-butylcyclohexyl)propanal has been found to have activity against Staphylococcus aureus. google.com
Table 1: Physical and Chemical Properties of Related Aldehydes This table presents data for the aromatic analog and a constitutional isomer of this compound to provide context for its expected properties.
| Property | 3-(4-tert-butylphenyl)propanal | 3-(3-tert-butylcyclohexyl)propanal |
| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₀O |
| Molecular Weight | 190.28 g/mol sigmaaldrich.com | 196.33 g/mol |
| Appearance | Colorless to pale yellow liquid chemimpex.com | Colorless oil google.com |
| Boiling Point | 299 - 301 °C chemimpex.com | 82-85 °C at 0.5 mBar google.com |
| CAS Number | 18127-01-0 sigmaaldrich.com | Not available |
| Key Structural Feature | tert-butylphenyl group | tert-butylcyclohexyl group |
Note: Data for 3-(3-tert-butylcyclohexyl)propanal is derived from patent literature and may not represent fully characterized material.
Structure
3D Structure
Properties
CAS No. |
88166-22-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(4-tert-butylcyclohexyl)propanal |
InChI |
InChI=1S/C13H24O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h10-12H,4-9H2,1-3H3 |
InChI Key |
PTMDNZHOOMOTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CCC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Tert Butylcyclohexyl Propanal
Stereoselective Synthesis of the 4-Tert-butylcyclohexyl Skeleton
The synthesis of stereochemically defined substituted cyclohexanes is a foundational element of modern organic chemistry. The bulky tert-butyl group serves as a conformational anchor, providing a powerful tool for directing the stereochemical outcome of reactions.
The most common precursor for the stereoselective synthesis of the 4-tert-butylcyclohexyl skeleton is 4-tert-butylcyclohexanone (B146137). The reduction of the ketone functionality provides access to both cis and trans isomers of 4-tert-butylcyclohexanol, which are versatile intermediates.
Diastereoselective Reductions:
Synthesis of cis-Isomer: The reduction of 4-tert-butylcyclohexanone using sterically demanding reducing agents favors the formation of the cis-alcohol. L-selectride is known to provide high diastereoselectivity for the cis product. mdpi.com Furthermore, catalytic hydrogenation using an iridium catalyst with trimethyl phosphite (B83602) in an acidic medium has been shown to yield the cis-alcohol with exceptional purity (96%). orgsyn.org
Synthesis of trans-Isomer: Conversely, reduction with less sterically hindered hydrides, such as sodium borohydride (B1222165), typically yields the thermodynamically more stable trans-alcohol as the major product. youtube.com
Enantioselective Routes: For applications requiring a single enantiomer, asymmetric synthesis methods are employed. This can involve the enantioselective reduction of the ketone using chiral catalysts or enzymes. Biocatalysis, for example, using alcohol dehydrogenases (ADHs), can provide excellent enantioselectivity in the reduction of prochiral ketones. mdpi.com Asymmetric intramolecular Diels-Alder reactions have also been explored for building complex bridged bicyclic systems with high enantiomeric purity, and these principles can be adapted to cyclohexyl systems. nih.gov
The stereochemical outcome of reactions on the 4-tert-butylcyclohexyl ring is profoundly influenced by its conformational rigidity. The large steric bulk of the tert-butyl group forces it to almost exclusively occupy the equatorial position in the chair conformation of the cyclohexane (B81311) ring. This "conformational lock" minimizes unfavorable 1,3-diaxial interactions.
This fixed conformation has significant stereochemical consequences. In the reduction of 4-tert-butylcyclohexanone, the trajectory of the incoming nucleophile (e.g., a hydride ion) is sterically controlled.
Axial Attack: Attack from the axial face is less hindered and leads to the formation of an equatorial hydroxyl group, resulting in the trans-isomer. This is the kinetically favored pathway for small nucleophiles. youtube.com
Equatorial Attack: Attack from the more hindered equatorial face is disfavored but leads to an axial hydroxyl group, forming the cis-isomer. This pathway becomes dominant when using very bulky reducing agents that cannot approach from the axial direction. mdpi.com
This predictable relationship between the reagent's steric profile and the product's stereochemistry is a cornerstone of stereocontrolled synthesis involving substituted cyclohexanes.
Innovative Catalytic Systems in Synthesis
Modern synthetic chemistry increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. The synthesis of 3-(4-tert-butylcyclohexyl)propanal and its precursors benefits from a range of advanced catalytic systems, from precious metals to biocatalysts.
Table 2: Selected Innovative Catalysts in Relevant Synthetic Transformations
| Catalyst System | Transformation Type | Application Example | Reference |
|---|---|---|---|
| Iridium-based Catalyst | Stereoselective Ketone Reduction | Reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol with high diastereoselectivity. | orgsyn.org |
| Palladium(II) Acetate | Mizoroki-Heck C-C Coupling | Coupling of a halo-benzene with acrolein acetal (B89532) to form a propanal precursor. | nih.gov |
| Rhodium on Carbon | Aromatic Ring Hydrogenation | Hydrogenation of 4-tert-butylphenol (B1678320) to produce cis-rich 4-tert-butylcyclohexanol. | mdpi.com |
| Alcohol Dehydrogenase (ADH) | Biocatalytic Ketone Reduction | Enantioselective and diastereoselective reduction of 4-alkylcyclohexanones. | mdpi.com |
| Organocatalysts | Aldol (B89426) and Michael Reactions | Cascade reactions to form highly functionalized cyclohexanone (B45756) systems. beilstein-journals.org | beilstein-journals.org |
These catalysts offer significant advantages over traditional stoichiometric reagents. For example, the iridium-catalyzed reduction provides a level of stereocontrol that is difficult to achieve with conventional hydrides. orgsyn.org Similarly, palladium catalysts enable C-C bond formations under mild conditions that tolerate a wide range of functional groups. nih.gov The emergence of biocatalysis with enzymes like ADH represents a move towards more sustainable and highly selective synthetic processes. mdpi.com
Exploration of Transition Metal-Catalyzed Hydrofunctionalization Processes
Transition metal-catalyzed hydrofunctionalization reactions represent a powerful and atom-economical approach for the synthesis of aldehydes. researchgate.net These methods involve the direct addition of a hydrogen atom and a functional group across a carbon-carbon multiple bond. In the context of synthesizing this compound, hydroformylation of a suitable alkene precursor, such as 4-tert-butyl-1-vinylcyclohexane, is a key strategy.
Hydroformylation, or oxo synthesis, introduces a formyl group (–CHO) and a hydrogen atom across an alkene's double bond. Rhodium-based catalysts are often employed due to their high activity and selectivity under mild conditions. nih.gov The choice of ligands associated with the rhodium center is crucial in directing the regioselectivity of the reaction, favoring the formation of the desired linear aldehyde over its branched isomer. For instance, the use of bulky phosphite ligands, such as tris(ortho-tert-butylphenyl) phosphite, has been shown to influence the selectivity in the hydroformylation of related cyclic alkene derivatives. rsc.org
Recent research has focused on developing more robust and recyclable catalytic systems to enhance the economic and environmental viability of the process. The use of directing groups, which chelate to the metal catalyst and guide it to a specific C-H bond, has also been a significant area of advancement in C-H functionalization, offering precise control over reactivity. acs.org
Table 1: Comparison of Catalytic Systems for Hydroformylation
| Catalyst System | Ligand Type | Key Advantages | Reference |
|---|---|---|---|
| Rhodium/Phosphine | Bulky Phosphines | High selectivity for linear aldehydes | nih.gov |
| Cobalt-based | - | Cost-effective, suitable for specific substrates | nih.gov |
| Rhodium/Phosphite | Bulky Phosphites | Enhanced regioselectivity in cyclic systems | rsc.org |
Biocatalytic Transformations for Enantiopure Intermediates
The demand for enantiomerically pure compounds in the fragrance and pharmaceutical industries has driven the development of biocatalytic methods. nih.govnih.gov Enzymes, operating under mild conditions, offer high chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of chiral intermediates. acs.orgresearchgate.net
For a molecule like this compound, which can exist as different stereoisomers, controlling the chirality is essential as different isomers can have distinct olfactory properties. Biocatalysis can be employed to produce enantiopure precursors, which are then converted to the final aldehyde.
One prominent biocatalytic strategy is enzymatic kinetic resolution. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. youtube.com For example, lipases are commonly used to catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other unreacted. researchgate.netmdpi.com This approach can yield both the acylated and unreacted alcohols with high enantiomeric excess.
Table 2: Examples of Biocatalytic Resolutions
| Enzyme | Reaction Type | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution | Racemic alcohols | Separation of enantiomers with high purity | wikipedia.org |
| Alcohol Dehydrogenase | Asymmetric Reduction | Prochiral ketones | Formation of enantiopure secondary alcohols | nih.gov |
| Lipase with Racemization Catalyst | Dynamic Kinetic Resolution | Racemic amines/alcohols | High yield of a single product enantiomer | acs.org |
Implementation of Flow Chemistry and Continuous Process Technologies
Flow chemistry, or continuous process technology, has emerged as a transformative approach in chemical synthesis, particularly for the production of fine chemicals and fragrances. nih.govbeilstein-journals.orgnih.gov This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.
The advantages of flow chemistry over traditional batch processing are numerous and include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and the potential for higher yields and purity. beilstein-journals.orgacs.orgresearchgate.net For exothermic reactions, such as certain oxidations or hydrogenations, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing runaway reactions. nih.gov
The synthesis of aldehydes, including those used in fragrances, can be significantly improved using continuous flow methods. acs.org For example, the oxidation of a primary alcohol precursor to this compound can be performed in a flow reactor with greater control and safety. acs.orgresearchgate.net Continuous processes also lend themselves to automation and the integration of in-line analysis and purification steps, leading to more efficient and streamlined manufacturing. beilstein-journals.orgnih.gov The fragrance industry is increasingly adopting these technologies to create more sustainable and cost-effective production methods. nih.govmdpi.comuni-hannover.de
Table 3: Advantages of Flow Chemistry in Aldehyde Synthesis
| Feature | Benefit in Aldehyde Synthesis | Reference |
|---|---|---|
| Enhanced Heat Transfer | Improved safety for exothermic oxidation reactions | nih.gov |
| Precise Control | Higher selectivity and reduced by-product formation | beilstein-journals.orgacs.org |
| Scalability | Easier to scale up from laboratory to production | acs.org |
| Automation | Increased efficiency and reproducibility | beilstein-journals.org |
Comprehensive Spectroscopic and Analytical Characterization of 3 4 Tert Butylcyclohexyl Propanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the cornerstone for the definitive structural analysis of 3-(4-tert-butylcyclohexyl)propanal. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemical arrangement of the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aldehyde, the propyl side chain, the cyclohexane (B81311) ring, and the tert-butyl group. The aldehyde proton (CHO) is expected to appear as a triplet in the downfield region, typically around 9.7 ppm, due to coupling with the adjacent methylene (B1212753) (CH₂) group of the propanal chain. The protons of the tert-butyl group are highly shielded and appear as a sharp singlet at approximately 0.8-0.9 ppm, integrating to nine protons. The remaining methylene and methine protons of the cyclohexane ring and the propanal side chain produce a complex series of overlapping multiplets in the upfield region (approximately 1.0-2.5 ppm).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon environment. docbrown.infoyoutube.com The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around 203 ppm. docbrown.info The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the cyclohexane ring appear in the 30-50 ppm range. The nine equivalent methyl carbons of the tert-butyl group produce a strong signal around 27 ppm. The remaining CH and CH₂ carbons of the ring and side chain are observed in the 20-45 ppm region. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | ~9.7 (t) | ~203 |
| Propanal CH₂ (α to CHO) | ~2.4 (m) | ~45 |
| Propanal CH₂ (β to CHO) | ~1.6 (m) | ~30 |
| Cyclohexane CH (at C1) | ~1.5 (m) | ~38 |
| Cyclohexane CH₂ (at C2, C6) | ~1.2-1.9 (m) | ~28-35 |
| Cyclohexane CH₂ (at C3, C5) | ~1.0-1.8 (m) | ~28-35 |
| Cyclohexane CH (at C4) | ~1.1 (m) | ~48 |
| Tert-butyl C(CH₃)₃ | - | ~32 |
| Tert-butyl C(CH₃)₃ | ~0.85 (s) | ~27 |
Two-dimensional NMR experiments are essential for unambiguously assigning the complex proton and carbon signals and for determining the molecule's conformation. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation would be observed between the aldehyde proton (~9.7 ppm) and the adjacent methylene protons of the propanal chain (~2.4 ppm). Further correlations would trace the connectivity from this methylene group to the next one in the chain and subsequently to the methine proton on the cyclohexane ring, confirming the entire side-chain attachment. It would also map the coupling pathways between the geminal and vicinal protons within the cyclohexane ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J-coupling). columbia.edu It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the singlet at ~0.85 ppm in the ¹H spectrum would correlate to the carbon signal at ~27 ppm, confirming their assignment to the tert-butyl methyl groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would include the aldehyde proton showing a cross-peak to the C2 and C3 carbons of the propanal chain, and the tert-butyl protons correlating to both the quaternary carbon and the C4 methine carbon of the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, which is vital for assigning the stereochemistry (cis/trans isomerism) of the substituent on the cyclohexane ring. The bulky tert-butyl group strongly prefers an equatorial position to minimize steric strain. NOESY can confirm this by showing correlations between atoms that are close in space. For instance, in the trans isomer (where the propanal side chain is also equatorial), NOE correlations would be expected between the axial protons at C1, C3, and C5. In the cis isomer (with an axial propanal chain), different NOE patterns, such as between the axial side chain protons and other axial ring protons, would be observed. youtube.com
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational dynamics, such as ring inversion and bond rotation. nih.gov For this compound, the primary dynamic process is the chair-to-chair ring inversion of the cyclohexane ring.
However, the presence of the very large tert-butyl group effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group overwhelmingly occupying the sterically favored equatorial position. This raises the energy barrier for ring inversion to a point where, at typical analysis temperatures, the molecule exists almost exclusively in this single conformation. nih.gov Low-temperature DNMR studies could theoretically determine the high-energy barrier of this inversion but would likely only show signal broadening at very low temperatures before decoalescence. researchgate.net
A more feasible DNMR study could focus on the rotational barrier around the C-C bonds of the propanal side chain. Variable temperature NMR experiments could reveal information about the preferred rotamers and the energy required to interconvert between them, providing further insight into the molecule's three-dimensional structure and flexibility.
High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragmentation Pathway Analysis
HRMS is critical for confirming the molecular formula and studying the fragmentation behavior of the molecule upon ionization. nih.govdocbrown.info
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak at an m/z of 190, corresponding to the molecular formula C₁₃H₁₈O.
The fragmentation is characteristic of the structure:
A prominent peak is observed at m/z 175, resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group, a common fragmentation pathway for t-butyl substituted compounds.
Another significant fragment appears at m/z 131. This can be attributed to the loss of the propanal side chain along with a portion of the ring or a more complex rearrangement.
The base peak in the spectrum is often the [M-15]⁺ ion (m/z 175), highlighting the stability of the resulting cation. Other smaller fragments correspond to further cleavages of the cyclohexane ring and the side chain. docbrown.info
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation. nih.gov For an aldehyde, ESI in positive ion mode would primarily produce the protonated molecule, [M+H]⁺, at m/z 191. Depending on the conditions, adducts with solvent ions (e.g., [M+Na]⁺) might also be observed. Fragmentation in ESI-MS/MS would likely involve the neutral loss of water ([M+H - H₂O]⁺) or other small molecules, providing further structural confirmation. researchgate.net
Table 2: Major Ions Observed in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 190 | [C₁₃H₁₈O]⁺˙ | (Molecular Ion) |
| 175 | [C₁₂H₁₅O]⁺ | •CH₃ |
| 131 | [C₁₀H₁₁]⁺ | C₃H₇O• |
| 91 | [C₇H₇]⁺ | C₆H₁₁O• |
| 57 | [C₄H₉]⁺ | C₉H₉O• |
(Data sourced from MassBank, Record: EA018306)
High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). The calculated exact mass for the molecular formula of this compound, C₁₃H₁₈O, is 190.13577 u. sigmaaldrich.com By experimentally measuring the m/z of the molecular ion to a high degree of precision, HRMS can unequivocally confirm this elemental composition, distinguishing it from any other potential compounds that have the same nominal mass but a different atomic makeup. This verification is a definitive standard for chemical identification.
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is an indispensable tool for separating the components of a mixture and for determining the purity and concentration of a substance. For a moderately volatile and lipophilic compound such as this compound, gas and liquid chromatography techniques are particularly suitable.
Gas chromatography-mass spectrometry (GC-MS) is a premier analytical method for the analysis of volatile and semi-volatile compounds. thermofisher.com It combines the high-resolution separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov This technique is ideally suited for assessing the purity of this compound and for identifying and quantifying any volatile impurities, such as starting materials, byproducts, or degradation products. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. nih.gov The separation of components is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.
Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." The fragmentation pattern provides structural information that aids in confirming the identity of the compound and elucidating the structure of unknown impurities. osti.gov Method validation is critical to ensure that the analytical technique is specific, sensitive, linear, accurate, and precise. nih.gov
Below is a table representing typical parameters for a GC-MS analysis of this compound and the expected mass spectral fragmentation data.
Table 1: Representative GC-MS Parameters and Expected Mass Spectral Data
| Parameter | Condition/Value | Description |
|---|---|---|
| GC System | ||
| Column | HP-5ms (or equivalent) | A non-polar column suitable for separating a wide range of volatile compounds. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution separation. |
| Carrier Gas | Helium | Inert mobile phase. nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for capillary columns. nih.gov |
| Oven Program | 50°C (2 min), ramp 10°C/min to 280°C (5 min) | A temperature gradient to separate compounds with different boiling points. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | 40-450 m/z | Covers the expected mass range of the parent compound and its fragments. |
| Ion Source Temp. | 230 °C | Standard source temperature. |
| Expected Results | ||
| Molecular Ion [M]⁺ | m/z 196 | Corresponds to the molecular weight of C₁₃H₂₄O. |
| Key Fragments | m/z 139 [M-C₄H₉]⁺ | Loss of the tert-butyl group. |
| m/z 121 [M-C₄H₉-H₂O]⁺ | Subsequent loss of water from the [M-tert-butyl] fragment. |
The structure of this compound possesses stereoisomerism. The 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers. Furthermore, the carbon atom at position 1 of the cyclohexane ring (to which the propanal group is attached) is a chiral center. This gives rise to a pair of enantiomers for both the cis and trans diastereomers. Enantiomers are non-superimposable mirror images that often exhibit different biological activities.
Chiral chromatography is a specialized liquid chromatography technique used to separate enantiomers. This separation is crucial for determining the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com
Cyclodextrin-based CSPs are commonly used for this purpose. sigmaaldrich.com Cyclodextrins are chiral, bucket-shaped molecules made of glucose units that can include the analyte within their cavity. sigmaaldrich.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com By comparing the peak areas of the two enantiomer peaks in the chromatogram, the enantiomeric excess can be accurately calculated.
Table 2: Illustrative Chiral HPLC Conditions
| Parameter | Condition/Value | Purpose |
|---|---|---|
| LC System | ||
| Column | Cyclodextrin-based Chiral Stationary Phase (e.g., CYCLOBOND™) | Provides the chiral environment necessary for enantiomeric separation. sigmaaldrich.com |
| Mobile Phase | Hexane/Isopropanol (95:5 v/v) | A non-polar mobile phase system commonly used in normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detector | ||
| Type | UV Detector | Monitors the eluent for the presence of the analyte. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its conformational structure. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly effective for identifying polar functional groups. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1740-1720 cm⁻¹. docbrown.info Another key indicator for the aldehyde is the C-H stretching vibration of the aldehyde proton, which appears as a pair of weak to medium bands between 2850 and 2700 cm⁻¹. docbrown.info The spectrum would also be rich in C-H stretching and bending vibrations from the cyclohexyl ring and the tert-butyl group.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C-C skeletal framework of the cyclohexane ring. The C=O stretch is also visible in Raman spectra, though it is often weaker than in IR. The symmetric vibrations of the tert-butyl group and the cyclohexane ring would be expected to produce strong signals in the Raman spectrum. researchgate.net Analysis of the low-frequency region (below 400 cm⁻¹) can provide information about the conformational isomers (cis vs. trans) of the substituted cyclohexane ring. researchgate.net
Table 3: Predicted Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |
|---|---|---|---|
| O-H Stretch | 3400 (broad) | IR | May appear if the sample is hydrated or contains alcohol impurities. |
| C-H Stretch (Alkyl) | 2960-2850 | IR, Raman | Strong bands from the tert-butyl and cyclohexyl groups. |
| C-H Stretch (Aldehyde) | 2850-2700 | IR | Two characteristic weak to medium bands. docbrown.info |
| C=O Stretch (Aldehyde) | 1740-1720 | IR (Strong), Raman (Medium) | The most diagnostic band for the aldehyde functional group. docbrown.inforesearchgate.net |
| C-H Bend (Alkyl) | 1470-1365 | IR, Raman | Bending vibrations of the CH₂ and CH₃ groups. |
Mechanistic Investigations and Reactivity Studies of 3 4 Tert Butylcyclohexyl Propanal
Reactivity of the Aldehyde Functional Group
The aldehyde group is the primary site of reactivity in 3-(4-tert-butylcyclohexyl)propanal, undergoing a variety of transformations typical of this functional group. However, the bulky substituent on the cyclohexane (B81311) ring exerts significant steric and stereoelectronic effects, influencing the course and outcome of these reactions.
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. libretexts.orglibretexts.orgpressbooks.pubyoutube.com The electrophilic carbon of the propanal moiety is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. pressbooks.pub
The stereochemical outcome of nucleophilic addition to this compound is of particular interest. The presence of a stereocenter at the 4-position of the cyclohexane ring, along with the chiral center that can be generated at the carbonyl carbon upon addition, can lead to the formation of diastereomers. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation where this group predominantly occupies the equatorial position to minimize steric strain. msu.edulibretexts.org This conformational rigidity influences the approach of the nucleophile to the aldehyde.
While specific experimental data on the product distribution for nucleophilic additions to this compound is not extensively documented in readily available literature, predictions can be made based on established models of asymmetric induction, such as the Felkin-Anh model. The preferred trajectory of the incoming nucleophile will be dictated by the steric hindrance imposed by the adjacent methylene (B1212753) group and the orientation of the large 4-tert-butylcyclohexyl group. It is anticipated that the nucleophile will preferentially attack from the less hindered face of the aldehyde, leading to a predominant diastereomer. The exact product distribution will, however, depend on the nature of the nucleophile and the reaction conditions.
Illustrative Data for Diastereoselective Addition to a γ-Substituted Aldehyde (Analogous System)
| Nucleophile | Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| Allyltributyltin/SnCl2 | γ-Phenyl-α,β-unsaturated aldehyde | >95:5 (anti) | epa.govnih.gov |
| Allyltributyltin/BF3·OEt2 | γ-Phenyl-α,β-unsaturated aldehyde | <5:95 (syn) | epa.govnih.gov |
The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
Selective Oxidation: The oxidation of the propanal moiety to the corresponding 3-(4-tert-butylcyclohexyl)propanoic acid can be achieved using a variety of oxidizing agents. Mild and selective reagents are preferred to avoid unwanted side reactions on the cyclohexane ring. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and milder options like buffered sodium chlorite (B76162) (NaClO2) or silver oxide (Ag2O). The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent cleavage of the cyclohexane ring or other undesired transformations.
Selective Reduction: The reduction of the aldehyde to 3-(4-tert-butylcyclohexyl)propan-1-ol is a common transformation. libretexts.org This can be accomplished using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that readily reduces aldehydes and ketones and is compatible with a variety of functional groups. msu.eduwikipedia.org For a more powerful reduction, lithium aluminum hydride (LiAlH4) can be used, although it is less selective and requires anhydrous conditions. wikipedia.org
The stereochemistry of the reduction is influenced by the steric bulk of the 4-tert-butylcyclohexyl group, which directs the hydride attack to the less hindered face of the carbonyl group.
Illustrative Data for Reduction of a Substituted Cyclohexanone (B45756) (Analogous System)
| Ketone Substrate | Reducing Agent | Diastereomeric Ratio (cis:trans alcohol) | Reference |
|---|---|---|---|
| 4-tert-Butylcyclohexanone (B146137) | NaBH4 | 80:20 | msu.edu |
| 4-tert-Butylcyclohexanone | L-Selectride® | 93:7 | youtube.com |
The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows this compound to undergo enolization to form an enol or an enolate intermediate. youtube.comwikipedia.org This process can be catalyzed by either acid or base. The resulting enolate is a powerful nucleophile and can participate in a variety of α-carbon functionalization reactions, such as alkylation, halogenation, and aldol (B89426) condensation.
The steric hindrance from the bulky 4-tert-butylcyclohexyl group can influence the regioselectivity of enolate formation if there were a substituent on the α-carbon. However, for this compound, enolization will occur at the α-carbon of the propanal chain. The subsequent reactions of the enolate will also be subject to steric control from the cyclohexane ring, potentially leading to diastereoselective formation of new stereocenters at the α-position.
Reactions Involving the Cyclohexyl Ring System
The 4-tert-butylcyclohexyl ring is generally stable under many reaction conditions. However, its stereochemistry plays a crucial role in directing reactions on the ring itself or on adjacent functional groups.
The most significant feature of the 4-tert-butylcyclohexyl group is its strong preference for a chair conformation with the tert-butyl group in the equatorial position. msu.edulibretexts.org This conformational locking minimizes 1,3-diaxial interactions and has profound implications for the stereochemical outcome of reactions involving the cyclohexane ring.
Any reaction occurring on the cyclohexane ring of this compound will be influenced by the fixed conformation. For instance, if a leaving group were present on the ring, E2 elimination reactions would be highly stereospecific, requiring an anti-periplanar arrangement of the leaving group and a proton. The accessibility of axial and equatorial positions for substitution or elimination is dictated by the locked conformation, leading to high levels of stereoselectivity in the products.
Under certain conditions, typically involving the formation of a carbocation on the cyclohexane ring, skeletal rearrangements can occur. Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements that can lead to ring contraction or expansion. wikipedia.orgchemistrysteps.com
For the 4-tert-butylcyclohexyl system, the formation of a carbocation at a position on the ring could potentially trigger a rearrangement. For example, dehydration of a hydroxyl-substituted 4-tert-butylcyclohexane derivative under acidic conditions could lead to a carbocation that might undergo a 1,2-hydride or 1,2-alkyl shift. The driving force for such a rearrangement would be the formation of a more stable carbocation. However, the stability of the tertiary carbocation that would be formed by a shift of the tert-butyl group is high, but the strain associated with placing a tert-butyl group in certain positions in a transition state can be prohibitive.
Ring contractions of cyclohexane derivatives to cyclopentane (B165970) systems can also occur, for instance, through the reaction of a cyclic α-halo ketone in the presence of a base (Favorskii rearrangement), although this is not directly applicable to this compound itself without prior modification. chemistrysteps.com While these transformations are mechanistically plausible, they generally require specific functionalization of the cyclohexane ring and are not expected to occur under standard reaction conditions for the aldehyde group.
Elimination Reactions and Regioselectivity (Drawing insights from related cyclohexyl systems)
While specific elimination reaction studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from studies on related 4-tert-butylcyclohexyl systems. The principles governing the reactivity of these systems are directly applicable to understanding the potential elimination pathways for derivatives of the target compound.
Elimination reactions, such as the E2 (bimolecular elimination) reaction, are highly stereospecific, requiring an anti-periplanar arrangement between the leaving group and the proton being abstracted. The conformation of the cyclohexane ring is therefore paramount in determining the reaction's feasibility and outcome. In systems containing a 4-tert-butyl group, the ring is effectively "locked" in a chair conformation where the bulky tert-butyl group occupies an equatorial position to minimize steric strain. libretexts.org
Consider a derivative of this compound where the aldehyde is converted to a group amenable to elimination, such as a hydroxyl which is then tosylated (forming a tosylate, a good leaving group). The locked conformation dictates the stereochemical requirements for elimination. For a leaving group on the propyl chain, the conformation of the chain itself would be critical. For reactions involving the ring, the leaving group's orientation (axial or equatorial) would determine the possible products.
An E2 reaction proceeds readily only if the leaving group is in an axial position, allowing for anti-periplanar alignment with axial protons on adjacent carbons. An equatorial leaving group cannot achieve this geometry with any adjacent C-H bonds and thus undergoes E2 elimination much more slowly, if at all. pharmacy180.com
For example, studies on the elimination of tosylates from substituted cyclohexanes show a dramatic difference in reaction rates based on stereochemistry. A cis-isomer that can place the leaving group in an axial position will react much faster than a trans-isomer where the leaving group is forced into an equatorial position by the bulky tert-butyl group. pharmacy180.com In the case of (1S,3R)-3-tert-butylcyclohexyl tosylate, the molecule can adopt a conformation where the tosylate group is axial, allowing for rapid E2 elimination. However, the (1R,3R) isomer is constrained in a way that prevents the tosylate from becoming axial, leading to a very slow reaction. pharmacy180.com
| Reactant Stereoisomer | Leaving Group Conformation | Relative E2 Elimination Rate | Rationale |
| cis-4-tert-Butylcyclohexyl Derivative (Axial Leaving Group) | Axial | Fast | Can achieve the required anti-periplanar geometry with adjacent axial hydrogens. |
| trans-4-tert-Butylcyclohexyl Derivative (Equatorial Leaving Group) | Equatorial | Very Slow | Cannot achieve anti-periplanar geometry; elimination is disfavored. pharmacy180.com |
This table illustrates the expected relative rates for E2 elimination based on the principles of conformational analysis in tert-butylcyclohexyl systems.
Regioselectivity in such eliminations would also be governed by the availability of anti-periplanar protons. If there are two adjacent carbons with axial protons, a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products could be formed, with the ratio influenced by the steric bulk of the base used.
Stereoelectronic Effects and Conformational Impact on Reactivity
Role of the Tert-butyl Group in Directing Stereochemical Outcomes
The tert-butyl group is a powerful tool in stereochemical control due to its immense steric bulk. Its presence on a cyclohexane ring effectively locks the conformation into a single, predictable chair form. The energetic penalty for placing a tert-butyl group in an axial position is substantial (approximately 22.8 kJ/mol or >5 kcal/mol), arising from severe 1,3-diaxial steric interactions with other axial hydrogens. libretexts.org Consequently, the equilibrium for the ring flip overwhelmingly favors the conformer with the equatorial tert-butyl group. libretexts.org
This conformational anchoring has profound implications for the reactivity of this compound. With the tert-butyl group in the equatorial position, the propyl-aldehyde substituent at the 1-position (assuming a trans relationship for maximum stability) would also preferentially occupy an equatorial position. This defines the spatial orientation of the aldehyde group relative to the ring and dictates the accessibility of its faces to incoming reagents.
For reactions involving the aldehyde, such as nucleophilic addition, the cyclohexane ring acts as a large, sterically demanding substituent. The approach of a nucleophile will be sterically hindered from the side occupied by the ring. This can lead to diastereoselectivity in the formation of new stereocenters at the carbonyl carbon or the alpha-carbon.
| Substituent | Position | A-Value (kcal/mol) | % Equatorial Conformer (at 25°C) |
| -CH₃ (Methyl) | Equatorial | 1.7 | ~95% |
| -CH(CH₃)₂ (Isopropyl) | Equatorial | 2.2 | ~98% |
| -C(CH₃)₃ (Tert-butyl) | Equatorial | >5 | >99.9% |
This table compares the conformational energy (A-value) and resulting population of the equatorial conformer for different alkyl substituents on a cyclohexane ring, highlighting the extreme preference of the tert-butyl group. libretexts.org
Remote Inductive and Steric Influences on Reaction Centers
The tert-butyl group exerts its influence on the propanal reaction center through both steric and electronic effects, even though it is separated by several sigma bonds.
Steric Influence: The primary influence is steric. The bulky, conformationally locked cyclohexane ring creates a fixed steric environment around the propanal side chain. The freedom of rotation around the C-C bonds of the propyl chain will be restricted, favoring conformations that minimize steric clash with the ring. This can influence the rate and stereochemical course of reactions at the aldehyde. For instance, the approach of a bulky reducing agent to the carbonyl carbon will be directed to the less hindered face, away from the cyclohexane ring.
Inductive Influence: The tert-butyl group and the entire cyclohexyl moiety are electron-donating groups (inductive effect, +I). This effect is transmitted through the sigma bond framework. By donating electron density, the alkyl framework slightly increases the electron density at the carbonyl carbon of the propanal group. This makes the carbonyl carbon marginally less electrophilic compared to an aldehyde with an electron-withdrawing group. While this remote inductive effect is weaker than resonance effects or more proximal inductive effects, it can subtly modulate the reactivity of the aldehyde towards nucleophiles.
Kinetic Isotope Effects and Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org The most common type is the deuterium (B1214612) KIE (kH/kD), where a hydrogen atom is replaced by deuterium. libretexts.org Observing a significant primary KIE (typically kH/kD > 2) is strong evidence that the bond to the isotopically labeled atom is being broken in the rate-determining step of the reaction. nih.govprinceton.edu
For this compound, KIE studies could provide definitive evidence for various potential reaction mechanisms.
Enolization/Aldol Reactions: The acidity of the α-protons (on the carbon adjacent to the aldehyde) is crucial for reactions like enolate formation. A base-catalyzed enolization involves the cleavage of a Cα-H bond. If this step is rate-determining, substituting the α-protons with deuterium would result in a significant primary KIE (kH/kD ≈ 4-7).
Elimination Reactions: As discussed previously, KIEs can distinguish between E1 and E2 mechanisms. For a derivative of this compound undergoing elimination, deuterating the hydrogen being removed would yield different results. An E2 reaction, where the C-H bond is broken in the rate-limiting step, would show a large primary KIE (e.g., kH/kD ≈ 6.7). princeton.edu In contrast, an E1 reaction, where the rate-limiting step is the formation of a carbocation without C-H bond cleavage, would exhibit a small or negligible primary KIE (kH/kD ≈ 1). princeton.edu
Secondary Kinetic Isotope Effects (SKIEs): Isotopic substitution at a position not directly involved in bond breaking can also affect the reaction rate. These SKIEs are typically smaller (kH/kD often between 0.8 and 1.4) but provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov For example, in a nucleophilic addition to the aldehyde, changing the hybridization of the carbonyl carbon from sp² to sp³, a small inverse SKIE (kH/kD < 1) might be observed if the α-protons are substituted with deuterium.
| Hypothetical Reaction on a Derivative | Isotopic Label Position | Expected KIE Type | Expected kH/kD Value | Mechanistic Implication |
| E2 Elimination | β-Hydrogen on ring | Primary | ~ 4-8 | C-H bond cleavage is in the rate-determining step. princeton.edu |
| E1 Elimination | β-Hydrogen on ring | Secondary | ~ 1.0-1.2 | C-H bond is not broken in the rate-determining step. princeton.edu |
| Base-catalyzed Enolization | α-Hydrogen on propanal chain | Primary | ~ 4-7 | C-H bond cleavage is the rate-determining step. |
| Nucleophilic Addition | α-Hydrogen on propanal chain | Secondary | ~ 0.9-1.0 | Change in hybridization from sp² to sp³ at the adjacent carbonyl carbon. wikipedia.org |
This table presents expected KIE values for plausible reactions involving this compound or its derivatives, based on established principles.
Theoretical and Computational Chemistry Studies on 3 4 Tert Butylcyclohexyl Propanal
Advanced Conformational Analysis and Energy Profiling
The presence of a cyclohexane (B81311) ring and a flexible propanal side chain in 3-(4-tert-butylcyclohexyl)propanal gives rise to a complex potential energy surface with multiple conformational isomers. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the electronic structure and, consequently, the geometry of molecules. For this compound, these calculations would identify the optimized geometries of its various conformers.
The primary structural considerations for this molecule are the chair and boat conformations of the cyclohexane ring, the axial versus equatorial position of the tert-butyl and propanal groups, and the rotation around the C-C bonds of the propanal side chain. Due to the significant steric bulk of the tert-butyl group, it is strongly expected to preferentially occupy an equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions. This would lead to two main chair conformers for the trans and cis isomers of the substituted ring.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to calculate the electronic energy of each possible conformer. The results would allow for the determination of the relative energies of these structures and thus predict their relative populations at thermal equilibrium.
Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Tert-butyl Position | Propanal Side Chain Position | Relative Energy (kcal/mol) |
| Chair-eq-eq | Equatorial | Equatorial | 0.00 (most stable) |
| Chair-eq-ax | Equatorial | Axial | > 2.0 |
| Chair-ax-eq | Axial | Equatorial | > 5.0 (highly unstable) |
| Twist-Boat | - | - | Intermediate |
Note: This table is illustrative. Actual values would require specific DFT calculations.
To explore the energy landscape connecting different conformers, potential energy surface (PES) scans are performed. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax.
For this compound, key PES scans would include:
Ring inversion pathway: Mapping the transition from one chair conformation to another through boat and twist-boat intermediates.
Side-chain rotation: Scanning the dihedral angles of the propanal substituent to identify rotational barriers and stable rotamers.
These scans are crucial for understanding the flexibility of the molecule and the energetic cost of moving from one conformation to another.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and the structures of high-energy transition states.
For this compound, the aldehyde functional group is the primary site of reactivity. Computational studies could investigate reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic addition to the carbonyl group.
Using DFT, a proposed reaction mechanism can be modeled by identifying the structures of reactants, intermediates, transition states, and products along a reaction coordinate. The energy difference between the reactants and the highest-energy transition state gives the activation barrier, a key determinant of the reaction rate.
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Description | Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack on carbonyl | 15.2 |
| Step 2 | Proton transfer | 5.7 |
Note: This table is hypothetical and for illustrative purposes only.
When a reaction can produce multiple stereoisomers or regioisomers, computational methods can predict the likely outcome. For reactions involving the chiral center that could be formed at the aldehyde carbon, calculations can determine the relative energies of the transition states leading to different stereoisomeric products. The pathway with the lower activation energy is expected to be the major one, thus predicting the stereoselectivity of the reaction. The bulky tert-butylcyclohexyl group would likely play a significant role in sterically directing the approach of reagents.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.
For this compound, an MD simulation could:
Visualize the conformational changes in real-time, such as ring flips and side-chain rotations.
Simulate the behavior of the molecule in different solvents to understand solvent effects on its conformation and stability.
Study the interaction of the aldehyde with other molecules or surfaces.
MD simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of chemical systems.
Conformational Flexibility and Solvent Effects
The conformational landscape of this compound is primarily dictated by the stereochemistry of its two main components: the substituted cyclohexane ring and the flexible propanal side chain.
The 4-tert-butylcyclohexyl group is a classic example of a conformationally biased system. The bulky tert-butyl group possesses a strong preference for the equatorial position on the cyclohexane ring to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.orgpressbooks.pub This preference effectively "locks" the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial site. Consequently, the propanal-containing substituent at position 1 will also have a defined spatial orientation, which can be either cis or trans to the tert-butyl group. In the more stable trans isomer, the propanal side chain will also be in an equatorial position, while in the cis isomer, it would be forced into an axial position, leading to significant steric strain. libretexts.org Computational studies on related molecules like cis-1,4-di-tert-butylcyclohexane have shown that to avoid extreme steric hindrance of two bulky axial groups, the ring may adopt a twisted-boat conformation.
The propanal side chain itself introduces additional degrees of conformational freedom due to rotation around the C-C single bonds. Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are essential to determine the preferred rotational isomers (rotamers) of this chain and the energy barriers between them.
The presence of a solvent can influence the conformational equilibrium. researchgate.net Computational approaches to model solvent effects range from implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the simulation. stackexchange.com For this compound, polar solvents might stabilize conformers with a larger dipole moment, potentially altering the relative populations of the propanal chain rotamers compared to the gas phase. Molecular dynamics simulations can provide a detailed picture of the solute-solvent interactions and their impact on the conformational dynamics of the molecule in solution. nih.govacs.org
Table 1: Illustrative Conformational Analysis Data for 3-(4-trans-tert-butylcyclohexyl)propanal
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Equatorial-gauche | DFT/B3LYP/6-31G(d) | 0.00 | 2.5 |
| Equatorial-anti | DFT/B3LYP/6-31G(d) | 0.85 | 2.1 |
| Axial-gauche | DFT/B3LYP/6-31G(d) | 4.50 | 2.8 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar substituted cyclohexanes.
Intermolecular Interactions and Aggregation Behavior
The aldehyde functional group in this compound is a key player in its intermolecular interactions. The carbonyl group (C=O) is polar, with the oxygen atom being a hydrogen bond acceptor. This allows the molecule to form hydrogen bonds with suitable donors, such as water or alcohols. nih.gov Additionally, dipole-dipole interactions between the carbonyl groups of adjacent molecules can occur.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the nature of these non-covalent interactions, quantifying the contributions of electrostatic, exchange, induction, and dispersion forces. acs.orgfrontiersin.org Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its boiling point and solubility.
The aggregation behavior of aldehydes can be complex. While smaller aldehydes are typically soluble in organic solvents, longer-chain aldehydes can exhibit more structured aggregation, potentially forming micelles or other aggregates in certain environments. nih.gov Computational studies can model the self-assembly of this compound molecules, predicting the most stable arrangements and the driving forces behind aggregation. mdpi.com Techniques such as molecular dynamics simulations can be employed to observe the dynamic process of aggregation and characterize the structure of the resulting molecular clusters.
Prediction of Spectroscopic Parameters from First Principles
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations. rsc.orgchemrxiv.org DFT methods are widely used for this purpose. bohrium.com The process typically involves:
Performing a conformational search to identify the low-energy conformers of the molecule.
Optimizing the geometry of each conformer.
Calculating the magnetic shielding tensors for each nucleus in each conformer.
Averaging the shielding constants based on the Boltzmann population of the conformers.
Referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
The accuracy of these predictions has significantly improved, with modern protocols often achieving mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C chemical shifts. nih.gov
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for 3-(4-trans-tert-butylcyclohexyl)propanal
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 202.5 |
| CH₂ (alpha to C=O) | 45.8 |
| CH₂ (beta to C=O) | 31.2 |
| CH (cyclohexyl, C1) | 48.5 |
| CH₂ (cyclohexyl, C2, C6) | 32.7 |
| CH₂ (cyclohexyl, C3, C5) | 27.9 |
| CH (cyclohexyl, C4) | 47.3 |
| C (tert-butyl, quaternary) | 32.4 |
| CH₃ (tert-butyl) | 27.6 |
Note: This data is hypothetical and for illustrative purposes. The chemical shifts are referenced to TMS and are based on typical values for similar structures.
Infrared (IR) Spectroscopy: First-principles calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. github.io The standard approach involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
The intensities of the IR bands are related to the change in the dipole moment during the vibration. github.io Anharmonic effects, which are often neglected in simpler calculations, can be included for more accurate predictions of vibrational frequencies, especially for overtones and combination bands. researchgate.net
By comparing the computationally predicted spectrum with an experimental one, chemists can confirm the structure of a synthesized compound and assign the observed vibrational bands to specific motions of the atoms within the molecule.
Academic Applications and Derivatives of 3 4 Tert Butylcyclohexyl Propanal in Chemical Sciences
Utilization as Chiral Building Blocks in Complex Natural Product Synthesis
The synthesis of complex natural products often relies on the strategic use of chiral building blocks to construct stereochemically rich architectures. While direct applications of 3-(4-tert-butylcyclohexyl)propanal in this context are not prominently reported, its structure is analogous to other chiral synthons employed in the assembly of bioactive molecules. The presence of cis and trans isomers, arising from the substitution pattern on the cyclohexane (B81311) ring, offers a basis for its use as a stereodefining element.
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions that are fundamental to natural product synthesis. These include aldol (B89426) reactions, Wittig reactions, and additions of organometallic reagents. The steric bulk of the 4-tert-butylcyclohexyl group can be expected to exert significant facial bias in such reactions, potentially leading to high diastereoselectivity at the newly formed stereocenters.
For instance, in an aldol addition to the propanal, the large 4-tert-butylcyclohexyl moiety would likely direct the incoming nucleophile to the less hindered face of the enolate, thereby controlling the relative stereochemistry of the resulting β-hydroxy aldehyde. This product could then be further elaborated into acyclic or cyclic systems found in various natural products. The development of synthetic routes to enantiomerically pure forms of this compound would be a critical step in realizing its full potential as a chiral building block for the asymmetric synthesis of complex targets.
| Reaction Type | Potential Application in Natural Product Synthesis | Role of this compound |
| Aldol Reaction | Formation of polyketide fragments | As an electrophile, with the tert-butylcyclohexyl group directing stereochemistry. |
| Wittig Reaction | Introduction of carbon-carbon double bonds | As an aldehyde partner for the synthesis of complex olefinic structures. |
| Grignard/Organolithium Addition | Creation of secondary alcohols | As an electrophile, leading to chiral secondary alcohols after reaction. |
Precursors for Novel Polymeric Materials with Tunable Properties
The field of polymer chemistry is continually in search of new monomers that can impart unique properties to the resulting materials. While research into the polymerization of this compound is not currently available, its structure suggests it could serve as a precursor for novel polymers with tailored characteristics. The aldehyde group can, in principle, be polymerized through methods such as cationic or anionic polymerization, although the steric hindrance from the adjacent cyclohexyl ring might pose a challenge.
A more plausible route to polymeric materials would involve the chemical modification of the propanal moiety into a more readily polymerizable group. For example, reduction of the aldehyde to an alcohol would yield 3-(4-tert-butylcyclohexyl)propan-1-ol. This alcohol could then be converted into an acrylate (B77674) or methacrylate (B99206) monomer. Polymerization of such a monomer would result in a polymer with bulky 4-tert-butylcyclohexyl pendant groups. These groups would significantly impact the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical strength. The rigidity and steric bulk of the cyclohexyl group would likely lead to polymers with high Tg and good thermal stability.
The cis/trans isomeric ratio of the starting material could also be used to tune the properties of the resulting polymer. Polymers derived from the pure cis or trans isomers would be expected to have different chain packing and, consequently, different macroscopic properties compared to a polymer derived from a mixture of isomers.
| Polymerization Strategy | Potential Polymer Type | Expected Influence of the 4-tert-butylcyclohexyl Group |
| Conversion to acrylate/methacrylate and radical polymerization | Poly(acrylate/methacrylate)s | Increased glass transition temperature, altered solubility, enhanced thermal stability. |
| Reductive amination followed by condensation polymerization | Polyamides or Polyimides | Introduction of bulky, non-polar groups affecting chain packing and material properties. |
Model Compounds for Investigating Asymmetric Catalysis and Stereocontrol
The predictable conformational behavior of the 4-tert-butylcyclohexyl group makes it an excellent scaffold for studying the principles of asymmetric catalysis and stereocontrol. The tert-butyl group acts as a conformational lock, predominantly forcing the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This rigidifies the structure and allows for a more straightforward analysis of the factors that govern stereoselectivity in reactions.
In the context of this compound, the propanal side chain is attached to this conformationally biased ring system. This makes the compound a suitable substrate for investigating stereoselective transformations of the aldehyde, such as catalytic asymmetric allylation, cyanation, or reduction. The facial selectivity of the attack on the aldehyde carbonyl group would be influenced by the orientation of the propanal chain relative to the cyclohexyl ring.
By using different chiral catalysts, researchers could study how the catalyst's structure interacts with the substrate to control the formation of new stereocenters. The diastereomeric products could be readily analyzed, and the results would provide valuable insights into the transition state geometries of the catalyzed reactions. This knowledge is crucial for the rational design of new and more effective asymmetric catalysts.
| Catalytic Reaction | Investigative Focus | Expected Outcome |
| Asymmetric Aldol Reaction | Understanding the influence of substrate bias versus catalyst control. | Elucidation of the factors determining the syn/anti diastereoselectivity and enantioselectivity. |
| Asymmetric Hydrogenation | Probing the effect of the bulky substituent on catalyst binding and facial selectivity. | Optimization of catalysts for the stereoselective reduction of sterically hindered aldehydes. |
| Asymmetric Epoxidation of derived alkenes | Studying the directing effect of the cyclohexyl group in electrophilic attack. | Insights into long-range stereocontrol in epoxidation reactions. |
Probes for Fundamental Studies in Physical Organic Chemistry
The 4-tert-butylcyclohexyl group is a classic tool in physical organic chemistry for elucidating reaction mechanisms and conformational effects. acs.org The strong preference of the tert-butyl group for the equatorial position provides a means to study the influence of a fixed geometry on reactivity. youtube.com
This compound could be employed as a molecular probe to investigate a variety of fundamental concepts. For example, the kinetics of its reactions, such as enolate formation or acetalization, could be compared to those of less sterically hindered or more flexible aldehydes. This would provide quantitative data on the steric effects of the bulky cyclohexyl group on reaction rates.
Furthermore, the compound could be used in studies of intramolecular interactions. The propanal side chain has a degree of conformational freedom, and spectroscopic techniques like NMR could be used to study the preferred conformations and the potential for weak intramolecular interactions between the aldehyde group and the cyclohexane ring. Understanding these subtle effects is important for developing a complete picture of molecular behavior and reactivity. The well-defined stereochemistry of the cis and trans isomers would be particularly valuable in such studies, allowing for a precise correlation between structure and physical properties. acs.org
| Area of Study | Specific Application | Information Gained |
| Conformational Analysis | NMR and computational studies of the propanal side chain's preferred orientation. | Data on non-covalent interactions and conformational preferences in substituted cyclohexanes. |
| Reaction Kinetics | Measuring the rates of reactions at the aldehyde group. | Quantitative assessment of steric hindrance and electronic effects of the 4-tert-butylcyclohexyl substituent. |
| Mechanistic Studies | Use as a substrate in reactions where stereoelectronic effects are important. | Insights into how the fixed ring conformation influences reaction pathways. |
Future Directions and Emerging Research Frontiers for 3 4 Tert Butylcyclohexyl Propanal
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthesis methods. For 3-(4-tert-butylcyclohexyl)propanal, future research will likely focus on moving away from traditional multi-step syntheses that may use hazardous reagents or generate significant waste. Green chemistry offers several promising avenues.
Key research thrusts will include:
Catalytic Systems: Investigating novel heterogeneous catalysts that can be easily recovered and reused, minimizing waste. This includes exploring solid acid catalysts or supported metal catalysts for key transformation steps.
Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as supercritical fluids, ionic liquids, or water-based systems.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or sonochemistry to potentially reduce reaction times and energy consumption compared to conventional heating. rsc.org
Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, such as through one-pot or multicomponent reactions. rsc.org
Table 1: Comparison of Hypothetical Synthesis Approaches for this compound This table presents a conceptual comparison and does not reflect established experimental data.
| Feature | Traditional Approach (Hypothetical) | Green Chemistry Approach (Potential) |
|---|---|---|
| Key Transformation | Grignard reaction followed by oxidation | Biocatalytic reduction or direct hydroformylation |
| Catalyst | Stoichiometric strong oxidants (e.g., PCC) | Reusable heterogeneous catalyst or enzyme |
| Solvent | Anhydrous diethyl ether, dichloromethane | Water, supercritical CO₂, or ionic liquid |
| Energy Source | Conventional heating/reflux | Microwave irradiation or ultrasound |
| Byproducts | Metal salts, solvent waste | Minimal, biodegradable waste |
| Atom Economy | Moderate | High |
Exploration of Photo- and Electro-Chemical Transformations
Light and electricity represent powerful and clean reagents for driving chemical reactions. The propanal functional group in this compound is an ideal candidate for both photochemical and electrochemical transformations, opening up new synthetic pathways.
Photochemical Reactions: Aliphatic aldehydes can undergo various photochemical transformations. beilstein-journals.orgresearchgate.net Research could explore the Norrish Type I and Type II reactions of this compound to yield valuable radical intermediates or elimination products. researchgate.netrsc.org Furthermore, the Paterno-Büchi reaction, a photochemical cycloaddition between a carbonyl group and an alkene, could be investigated to synthesize novel oxetane (B1205548) structures, which are valuable building blocks in medicinal chemistry. rsc.org The aldehyde itself could also act as a photoinitiator for polymerization reactions. beilstein-journals.org
Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative to traditional redox reactions by eliminating the need for stoichiometric chemical oxidants or reductants. rsc.org Future studies could focus on the electrochemical reduction of the aldehyde to its corresponding alcohol, 3-(4-tert-butylcyclohexyl)propan-1-ol, or its dimerization to form diols under specific conditions. organic-chemistry.orgbohrium.com Conversely, electrochemical oxidation could provide a clean route to 3-(4-tert-butylcyclohexyl)propanoic acid. These methods offer high selectivity and can often be performed at room temperature in environmentally friendly solvents. organic-chemistry.org
Integration with Artificial Intelligence and High-Throughput Experimentation
The convergence of artificial intelligence (AI) and high-throughput experimentation (HTE) is set to revolutionize chemical research. organic-chemistry.org For this compound, these technologies can accelerate discovery and optimization cycles dramatically.
AI-Driven Synthesis Planning: AI algorithms can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways for the target molecule. bohrium.com This can help chemists identify more sustainable or cost-effective routes that might not be obvious through traditional analysis.
Predictive Modeling: Machine learning models can predict the physicochemical properties, reactivity, and potential applications of this compound and its derivatives, guiding experimental efforts toward the most promising areas.
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of numerous catalysts, reaction conditions, and solvents in parallel. rsc.orgacs.org This is particularly valuable for optimizing the synthesis of this compound, enabling researchers to quickly identify the most effective and greenest production methods. When combined with AI, HTE can create an automated "closed-loop" system where the AI designs experiments, the HTE robot performs them, and the results are fed back to the AI to refine the next round of experiments. organic-chemistry.org
Table 2: Role of AI and HTE in Advancing Research on this compound
| Technology | Application Area | Potential Impact |
|---|---|---|
| Artificial Intelligence (AI) | Synthesis Route Prediction | Discovery of novel, more efficient, and sustainable synthetic pathways. bohrium.com |
| Property Forecasting | Accurate prediction of physical, chemical, and biological properties to guide applications. | |
| Reaction Optimization | Suggesting optimal reaction conditions (temperature, pressure, catalyst) to maximize yield. | |
| High-Throughput Exp. (HTE) | Catalyst Screening | Rapid identification of superior catalysts for synthesis and transformations. acs.org |
| Condition Optimization | Parallel testing of thousands of reaction conditions to quickly find the ideal setup. rsc.org | |
| Formulation Screening | Accelerated development of products incorporating the compound (e.g., in polymers or fragrances). |
Cross-Disciplinary Research with Materials Science and Supramolecular Chemistry
The distinct molecular architecture of this compound makes it an intriguing candidate for applications beyond its current uses, particularly in materials science and supramolecular chemistry.
Materials Science: Aldehydes are versatile precursors in polymer chemistry. numberanalytics.comnumberanalytics.com The reactive aldehyde group of this compound can be used for polymerization or for grafting onto existing polymer backbones. The bulky and non-polar tert-butylcyclohexyl group can impart unique properties to these materials, such as increased thermal stability, enhanced solubility in non-polar solvents, and modified mechanical properties like rigidity or impact resistance. Future research could focus on creating novel polyesters, polyacetals, or resins where this compound is a key monomer. britannica.com
Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions to form large, ordered structures. The size and shape of the tert-butylcyclohexyl group could be exploited to act as a "guest" in host-guest complexes with macrocycles like cyclodextrins or cucurbiturils. acs.org Such complexation could be used to control the compound's release, enhance its solubility in water, or create responsive systems. For example, hydrogels that respond to the presence of specific aldehydes have been developed, suggesting that this compound could be used as a trigger or a structural component in such "smart" materials. rsc.org
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 3-(4-tert-butylcyclohexyl)propanal, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis challenges include low yields due to steric hindrance from the tert-butyl group and isomer formation. For example, a similar compound, 3-(4-isobutylphenyl)propanal, achieved only 11% yield via isobutyl styrene oxidation . Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation to enhance regioselectivity .
- Temperature Control : Lower reaction temperatures to minimize side reactions.
- Purification Techniques : Employ column chromatography or preparative HPLC to isolate the target compound from isomers.
Q. How can chromatographic techniques be applied to separate and quantify isomers of this compound?
- Methodological Answer : Gas chromatography (GC) with chiral stationary phases (e.g., cyclodextrin derivatives) effectively resolves cis/trans isomers, as demonstrated for 2-tert-butylcyclohexyl acetate (>98% purity via GC) . For quantification:
- Calibration Standards : Use pure isomer references.
- Retention Time Analysis : Compare peaks to known isomer profiles.
- Mass Spectrometry Coupling : Confirm structural integrity via GC-MS.
Q. What analytical methods are recommended to confirm the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals, such as the aldehyde proton (~9.8 ppm) and tert-butyl group (1.2–1.4 ppm). For example, 3-(cis-1-azido-4-phenylcyclohexyl)propanal was characterized using 300 MHz ¹H NMR in CD₂Cl₂ .
- FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₂₂O).
Advanced Research Questions
Q. What reaction mechanisms govern the intramolecular Schmidt reaction in synthesizing azido-propanal derivatives?
- Methodological Answer : The Schmidt reaction involves azide migration and ketone formation. For 3-(cis-1-azido-4-phenylcyclohexyl)propanal (9), the mechanism proceeds via:
- Azide Activation : Acid catalysis promotes azide protonation.
- N₂ Elimination : Forms a nitrilium ion intermediate.
- Nucleophilic Attack : Water or alcohol attacks the nitrilium ion, yielding the final product .
- Experimental Design : Monitor intermediates using in-situ FT-IR or LC-MS to validate the mechanism.
Q. How do computational models predict viable synthetic pathways for this compound?
- Methodological Answer : Tools like Pistachio, BKMS_METABOLIC, and Reaxys databases prioritize routes based on:
- Precursor Availability : Select commercially accessible starting materials (e.g., tert-butylcyclohexane derivatives).
- Reaction Feasibility : Score steps by thermodynamic favorability (ΔG) and kinetic barriers (activation energy) .
- Retrosynthetic Analysis : Fragment the target molecule into synthons (e.g., tert-butylcyclohexyl fragment + propanal chain).
Q. What crystallographic methods resolve the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, (S)-1-(piperidin-2-yl)propan-2-one (XS) was resolved using:
- Crystal Growth : Slow evaporation from dichloromethane/hexane.
- Data Collection : 298 K, Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-97 software for structure solution .
- Application : Compare experimental data with Density Functional Theory (DFT)-optimized structures to validate stereochemistry.
Q. How do researchers address contradictions in reported synthetic yields for tert-butyl-substituted propanals?
- Methodological Answer : Discrepancies (e.g., 11% vs. higher yields) arise from:
- Substrate Purity : Impurities in starting materials (e.g., isobutyl styrene) reduce efficiency.
- Isomer Interference : Unresolved isomers may skew yield calculations.
- Resolution Strategies :
- Reproducibility Tests : Repeat reactions under standardized conditions.
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation.
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage Conditions : Argon atmosphere at –20°C to prevent aldehyde oxidation.
- Stabilizers : Add 0.1% hydroquinone to inhibit polymerization.
- Handling : Use amber vials to block UV light, which accelerates degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
